molecular formula C9H16O2 B1665103 Cyclohexyl propionate CAS No. 6222-35-1

Cyclohexyl propionate

Cat. No.: B1665103
CAS No.: 6222-35-1
M. Wt: 156.22 g/mol
InChI Key: MAMMVUWCKMOLSG-UHFFFAOYSA-N
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Description

Cyclohexyl propionate (CAS 6222-35-1) is an ester derived from cyclohexanol and propionic acid, with the molecular formula C₉H₁₆O₂ and a molar mass of 156.225 g/mol . It is commonly used in flavor and fragrance industries due to its fruity, sweet odor . The compound can be synthesized via esterification catalyzed by ferric sulfate hydrate under microwave irradiation, achieving yields up to 94.4% under optimized conditions (700 W microwave power, 30 min reaction time) . Alternative methods, such as sodium bisulfate catalysis, yield 77.9–89.0% depending on the ester chain length .

Properties

IUPAC Name

cyclohexyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMMVUWCKMOLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211277
Record name Cyclohexyl propionate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; apple- and banana-like aroma
Record name Cyclohexyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1029/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water, Miscible at room temperature (in ethanol)
Record name Cyclohexyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1029/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.969-0.974
Record name Cyclohexyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1029/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6222-35-1
Record name Cyclohexyl propionate
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Record name Cyclohexyl propionate
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Record name CYCLOHEXYL PROPIONATE
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Record name Cyclohexyl propionate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl propionate can be synthesized through the esterification of cyclohexanol with propanoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and the removal of water.

Industrial Production Methods: In industrial settings, this compound is often produced by direct esterification of cyclohexanol with propanoic acid using a continuous process. This method involves the use of a strong acid catalyst and the removal of water to drive the reaction to completion . Another method involves the transesterification of cyclohexyl acetate with propanoic acid in the presence of a suitable catalyst .

Chemical Reactions Analysis

Hydrogenation of Methyl Cinnamate to Cyclohexylpropionic Acid Methyl Ester

This reaction is a critical precursor step in synthesizing cyclohexyl propionate derivatives. Methyl cinnamate undergoes catalytic hydrogenation under high pressure and temperature:

Reaction Equation:

Methyl cinnamate+H2CatalystCyclohexylpropionic acid methyl ester\text{Methyl cinnamate} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{Cyclohexylpropionic acid methyl ester}

Key Parameters:

CatalystTemperature RangePressure RangeReaction TimeYield/PuritySource
Raney nickel60–140°C0.2–10 MPa5–40 hours90–95% yield, >99% purity
Ru/C or Pd/C40–250°C0.1–15 MPa2–100 hours~99% yield, >99.5% purity
  • Mechanism : The aromatic ring of methyl cinnamate is saturated to form a cyclohexane ring. Raney nickel offers cost efficiency, while Ru/C and Pd/C enable milder conditions .

  • Byproducts : Trace unsaturated intermediates are minimized via optimized catalyst ratios (0.01–0.1:1 catalyst-to-substrate weight ratio) .

Transesterification to Allyl this compound

Cyclohexylpropionic acid methyl ester reacts with allyl alcohol (2-propenol) to produce allyl this compound, a pineapple-like fragrance:

Reaction Equation:

Cyclohexylpropionic acid methyl ester+Allyl alcoholCatalystAllyl cyclohexyl propionate+Methanol\text{Cyclohexylpropionic acid methyl ester} + \text{Allyl alcohol} \xrightarrow{\text{Catalyst}} \text{Allyl this compound} + \text{Methanol}

Key Conditions:

  • Catalysts : Organotin compounds (e.g., dibutyl tin oxide) or calcium carbonate .

  • Stoichiometry : Allyl alcohol is used in excess (1:0.5–2 molar ratio) to drive equilibrium .

  • Temperature : 80–160°C for 6–30 hours .

  • Additives : Inhibitors like MEHQ (0.001–0.02:1 weight ratio) suppress allyl alcohol polymerization .

Yield Optimization:

CatalystInhibitorYieldPurity
OrganotinMEHQ>90%>98%
H₂SO₄None80–85%95%

Organotin catalysts reduce side reactions and equipment corrosion compared to traditional acids .

Hydrolysis Under Acidic or Basic Conditions

This compound hydrolyzes to cyclohexanol and propionic acid:

Reaction Equations:

  • Acidic Hydrolysis :

Cyclohexyl propionate+H2OH+Cyclohexanol+Propionic acid\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Cyclohexanol} + \text{Propionic acid}

  • Basic Hydrolysis (Saponification) :

Cyclohexyl propionate+NaOHCyclohexanol+Sodium propionate\text{this compound} + \text{NaOH} \rightarrow \text{Cyclohexanol} + \text{Sodium propionate}

Kinetics :

  • Hydrolysis rates depend on pH and temperature. Esters are stable under neutral conditions but degrade rapidly in strong acids/bases .

Side Reactions and Mitigation

  • Polymerization of Allyl Alcohol : Additives like hydroquinone monomethyl ether (0.001–0.02:1 ratio) suppress radical chain reactions .

  • Ester Degradation : Long-term storage under humid conditions leads to hydrolysis; stabilizers like antioxidants are recommended .

Comparison with Similar Compounds

Structural and Physical Properties

The thermodynamic and physical properties of cyclohexyl esters vary with the acyl chain length and branching. Key data are summarized below:

Property Cyclohexyl Formate Cyclohexyl Acetate Cyclohexyl Propionate Cyclohexyl Isobutyrate Allyl Cyclohexylpropionate
Molecular Formula C₇H₁₂O₂ C₈H₁₄O₂ C₉H₁₆O₂ C₁₀H₁₈O₂ C₁₂H₂₀O₂
Molar Mass (g/mol) 128.17 142.20 156.23 170.25 196.29
Boiling Point (°C) ~160–170 ~175–185 ~190–200 ~259.9 (estimate) Not reported
Entropy (S°, 298 K, J/mol·K) 352.1 380.5 409.2 (calc.) 437.8 (calc.) Not available
CAS Number 4351-35-7 622-45-7 6222-35-1 1129-47-1 2705-87-5
Key Applications Solvents, flavors Fragrances, polymers Flavors, fragrances Specialty chemicals Flavoring agents

Sources :

  • Chain Length Impact : Increasing acyl chain length (formate → propionate) correlates with higher molar mass, boiling point, and entropy. This compound’s entropy (409.2 J/mol·K) aligns with trends predicted by statistical thermodynamics .
  • Branching Effects : Cyclohexyl isobutyrate (branched C₄ chain) has a higher boiling point (~260°C) compared to linear-chain esters, likely due to reduced molecular symmetry and increased van der Waals interactions .

Thermodynamic Stability

  • Entropy Trends : this compound’s calculated entropy (409.2 J/mol·K) closely matches experimental values for smaller esters (e.g., formate: 352.1 J/mol·K), validating computational methods .
  • Rotational Barriers : For longer esters (e.g., cyclohexyl valerate), the assumption of independent top rotations fails, necessitating advanced modeling .

Biological Activity

Cyclohexyl propionate, a chemical compound primarily used in the fragrance and flavor industry, has garnered attention for its biological activity and potential toxicity. This article explores its biological properties, safety assessments, and environmental impact, supported by research findings and case studies.

This compound is an ester formed from cyclohexanol and propionic acid. The synthesis typically involves an esterification reaction, where cyclohexanol reacts with propionic acid under acidic or basic conditions. This process results in a compound characterized by its pleasant aroma, making it valuable in perfumery and flavoring applications.

Safety and Toxicological Profile

The biological activity of this compound has been evaluated through various toxicological studies. Key findings include:

  • Genotoxicity : Studies indicate that this compound is not genotoxic. In Ames tests and mammalian cell mutation assays, it did not show significant mutagenic effects at concentrations up to 2000 μg/mL .
  • Reproductive Toxicity : A no-observed-adverse-effect level (NOAEL) for developmental toxicity was determined to be 75 mg/kg/day based on transient reductions in pup body weights observed in rat studies .
  • Skin Sensitization : The compound has a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm², indicating low potential for skin sensitization .
  • Respiratory Effects : this compound may cause respiratory issues upon inhalation, necessitating caution in its use within aerosol products.

Environmental Impact

This compound poses risks to aquatic ecosystems. It is classified as very toxic to aquatic life with long-lasting effects. Thus, regulatory measures are essential to mitigate its environmental impact during production and use.

Case Study 1: Human Exposure

In a study involving human volunteers exposed to cyclohexanone (a metabolite of this compound), urinary excretion patterns were monitored. Approximately 60% of the administered dose was excreted as glucuronide conjugates within 72 hours, highlighting the rapid metabolism and clearance of the compound from the body .

Case Study 2: Occupational Exposure

Research on occupational exposure to this compound revealed that inhalation could lead to respiratory irritation. Workers handling this compound reported symptoms consistent with dermal sensitization and allergic reactions, emphasizing the need for protective measures in industrial settings.

Research Findings Summary

Study Focus Findings
GenotoxicityNon-mutagenic; negative results in Ames tests and mammalian cell assays .
Reproductive ToxicityNOAEL of 75 mg/kg/day; transient effects on pup body weights observed .
Skin SensitizationNESIL of 1100 μg/cm²; low sensitization potential .
Environmental ToxicityHighly toxic to aquatic life; regulatory measures recommended for safe handling.
Human MetabolismRapid metabolism; significant urinary excretion of glucuronide conjugates observed .

Q & A

Q. How is cyclohexyl propionate synthesized and characterized in laboratory settings?

this compound is synthesized via esterification of propionic acid with cyclohexanol, often catalyzed by acid. A documented method involves reacting equimolar amounts of propionyl chloride and cyclohexanol in anhydrous conditions, followed by distillation to isolate the product. Key characterization includes:

  • ¹H NMR : δ 1.11 (t, 3H, CH₃), 1.20–1.80 (m, 10H, cyclohexyl), 2.27 (q, 2H, CH₂COO), 4.73 (m, 1H, OCH) .
  • Yield : 45% under reduced pressure (1 mmHg) .
  • Boiling Point : 45–48°C at 1 mmHg .

Q. What analytical methods are used to identify this compound in complex mixtures like essential oils?

Gas chromatography/mass spectrometry (GC/MS) is the gold standard. Key parameters include:

  • Retention Time (RT) : 12.79 minutes .
  • Kovats Index (KI) : 1134 .
  • Mass Spectrum : Base peak at m/z 85 (cyclohexyl fragment), with molecular ion m/z 156 (C₉H₁₆O₂) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield?

Yield optimization requires systematic variation of:

  • Catalysts : Compare sulfuric acid, p-toluenesulfonic acid, or enzymatic catalysts (e.g., lipases).
  • Solvents : Test anhydrous toluene vs. dichloromethane for azeotropic water removal.
  • Molar Ratios : Excess cyclohexanol (1.5:1) to drive esterification .
  • Reaction Time/Temperature : Monitor via TLC or in-line FTIR to track propionic acid consumption.

Q. How should researchers reconcile contradictory mutagenicity data for this compound in Ames tests?

Evidence from Salmonella typhimurium assays shows dose-dependent reverting colonies (e.g., 51–564 colonies/plate at 0.001–0.1 mg/plate). Contradictions arise due to:

  • Metabolic Activation : +S9 (liver homogenate) increases mutagenicity (e.g., 528 colonies at 0.1 mg/plate) versus -S9 (166 colonies) .
  • Strain Specificity : Higher sensitivity in TA97 (structural frameshift) vs. TA102 (oxidative damage) . Recommendation : Replicate tests across multiple strains and S9 conditions, and validate via comet assay or micronucleus testing.
Dose (mg/plate)TA97 (-S9)TA97 (+S9)TA102 (-S9)TA102 (+S9)
0.0015175148165
0.01137150166177
0.1358336361528
Data adapted from mutation assays .

Q. What structural modifications enhance this compound's olfactory properties for fragrance applications?

Derivatives like cis-4-tert-butylthis compound exhibit improved stability and scent profiles due to:

  • Steric Hindrance : The tert-butyl group reduces ester hydrolysis, prolonging fragrance longevity .
  • Stereochemistry : Cis-isomers enhance volatility and floral notes compared to trans . Synthesis : React 4-tert-butylcyclohexanol with propionyl chloride under Mitsunobu conditions to control stereochemistry .

Methodological Frameworks for Research Design

Q. How can the PICOT framework guide experimental design for this compound toxicity studies?

  • Population : Salmonella typhimurium strains (TA97, TA102).
  • Intervention : this compound at 0.001–0.1 mg/plate.
  • Comparison : Negative control (DMSO), positive control (2-nitrofluorene).
  • Outcome : Revertant colonies indicating mutagenicity.
  • Time : 48-hour incubation .

Q. What FINER criteria apply to evaluating this compound's role in flavor chemistry?

  • Feasible : GC/MS and NMR infrastructure must be accessible.
  • Interesting : Mechanistic links between structure and sensory properties.
  • Novel : Unexplored derivatives (e.g., allyl this compound in pineapple flavoring) .
  • Ethical : Use GRAS (Generally Recognized As Safe) protocols for food additive studies.
  • Relevant : Align with FDA/EFSA guidelines on synthetic flavorants .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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